3-Aminoquinuclidine dihydrochloride
Overview
Description
3-Aminoquinuclidine dihydrochloride is a compound that has been explored for its potential in various chemical applications. The studies provided have investigated different derivatives of 3-aminoquinuclidine and their respective properties and reactions.
Synthesis Analysis
The synthesis of 3-aminoquinuclidine derivatives involves multiple steps and reagents. In one study, the Schiff base formed from 2-benzhydryl-3-quinuclidinone and benzylamine was reduced to yield a mixture of isomers, with the cis isomer being predominant. This cis isomer was further processed to obtain cis-3-amino-2-benzhydrylquinuclidine, which showed significant diuretic activity . Another study reported the synthesis of 2-ethoxycarbonyl-3-amino-2,3-dehydroquinuclidine through the reduction of 2-ethoxycarbonyl-3-oxoquinuclidine oxime hydrochloride . Additionally, 3-alkyl(aryl)-3-aminoquinuclidines were synthesized by reacting 3-alkyl(aryl)-3-oxyquinuclidines with acetonitrile in the presence of concentrated sulfuric acid, followed by hydrolysis .
Molecular Structure Analysis
The molecular structure of 3-aminoquinuclidine derivatives is complex and varies depending on the substituents attached to the quinuclidine core. NMR methods were used to establish the structure of 3-alkyl-Δ^2-dehydroquinuclidines and 3-alkylidenequinuclidines, which are among the products formed during the synthesis of 3-alkyl(aryl)-3-aminoquinuclidines . The cis and trans isomers of 3-aminoquinuclidine derivatives also exhibit different levels of activity, indicating the importance of stereochemistry in their biological function .
Chemical Reactions Analysis
The chemical reactivity of 3-aminoquinuclidine derivatives allows for further functionalization and the formation of various compounds. For instance, pyrimido[5,4-b]quinuclidine derivatives were obtained from 2-ethoxycarbonyl-3-amino-2,3-dehydroquinuclidine by reacting with formamide, methyl isocyanate, and phenyl isothiocyanate . The reaction of 2-ethoxycarbonyl-3-acetamido-2,3-dehydroquinuclidine with hydrazine hydrate led to the formation of 7-hydroxypyrazolo[4,3-b]quinuclidine .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-aminoquinuclidine derivatives are influenced by their molecular structure. The diuretic properties of cis-3-amino-2-benzhydrylquinuclidine were evaluated in rats and dogs, showing a maximal effect greater than hydroflumethiazide but less than furosemide in rats. A biphasic dose-response was observed in dogs, which is an unusual characteristic for diuretics . The studies did not provide extensive data on other physical properties such as melting point, solubility, or stability.
Scientific Research Applications
Ribonucleotide Reductase Inhibition
3-Aminoquinuclidine dihydrochloride is studied for its potential role as a ribonucleotide reductase inhibitor. A specific derivative, 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), has been investigated for its use in treating advanced-stage solid cancers. The study estimated the maximum tolerated dose (MTD) and oral bioavailability of 3-AP in patients, indicating its potential as a novel small-molecule inhibitor with modest clinical benefits for treating advanced solid tumors (Chao et al., 2012).
Metabolism and Nutrient Deficiency Correction
In the field of metabolism and nutrient deficiency correction, 3-Aminoquinuclidine dihydrochloride derivatives are investigated for their potential therapeutic benefits. For example, studies have explored the use of amino acids for treating conditions like 3-phosphoglycerate dehydrogenase (3-PGDH) deficiency, characterized by congenital microcephaly, intractable seizures, and severe psycho-motor retardation. Treatment with the deficient amino acids, like L-serine, has shown a favorable response, with major reductions in seizure frequency and no adverse effects documented, indicating a beneficial outcome depending on early diagnosis and treatment (de Koning et al., 2002).
Safety And Hazards
The safety data sheet for 3-Aminoquinuclidine dihydrochloride suggests avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed . In case of inhalation, skin contact, eye contact, or ingestion, specific first aid measures are recommended .
Future Directions
Recent studies suggest that the introduction of the amide functional group into quaternary ammonium compounds (QACs) structures results in soft variants that retain their antimicrobial properties while opening the possibility of fine-tuned activity regulation . The obtained 3-amidoquinuclidine QACs showed a broad range of antibacterial activities related to the hydrophobic-hydrophilic balance of the QAC structures . These data suggest that 3-amidoquinuclidine QACs could be considered as novel antimicrobial agents that pose a low threat to ecosystems and human health .
properties
IUPAC Name |
1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2.2ClH/c8-7-5-9-3-1-6(7)2-4-9;;/h6-7H,1-5,8H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STZHBULOYDCZET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
6238-14-8 (Parent) | |
Record name | Quinuclidine, 3-amino-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminoquinuclidine dihydrochloride | |
CAS RN |
6530-09-2 | |
Record name | Quinuclidine, 3-amino-, dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006530092 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-aminoquinuclidine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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